molecular formula C2HF2KO2 B3042478 Potassium difluoroacetate CAS No. 6291-26-5

Potassium difluoroacetate

Cat. No.: B3042478
CAS No.: 6291-26-5
M. Wt: 134.12 g/mol
InChI Key: OYGXDHKBZYCDGG-UHFFFAOYSA-M
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Description

Potassium difluoroacetate: is an organic compound with the chemical formula C₂HF₂KO₂ . It is a potassium salt of difluoroacetic acid and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its ability to act as a source of difluoromethyl groups in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium difluoroacetate is typically synthesized by reacting difluoroacetic acid with potassium hydroxide. The reaction proceeds as follows:

C₂HF₂COOH+KOHC₂HF₂COOK+H₂O\text{C₂HF₂COOH} + \text{KOH} \rightarrow \text{C₂HF₂COOK} + \text{H₂O} C₂HF₂COOH+KOH→C₂HF₂COOK+H₂O

The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporating the water and recrystallizing the this compound from a suitable solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Potassium difluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products:

Scientific Research Applications

Chemistry: This makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, potassium difluoroacetate is used to study enzyme-catalyzed reactions involving difluoroacetate. It is also investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes .

Industry: In industrial applications, this compound is used in the synthesis of various fluorinated compounds. It is also employed in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Uniqueness: Potassium difluoroacetate is unique due to its specific reactivity and the ability to introduce difluoromethyl groups into organic molecules. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

potassium;2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGXDHKBZYCDGG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium difluoroacetate
Reactant of Route 2
Potassium difluoroacetate
Reactant of Route 3
Potassium difluoroacetate

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